2-isopropylidenepropane-1,3-diol
Description
Historical Context and Chemical Significance of Cyclic Acetals Derived from 1,3-Diols
The reaction of 1,3-diols with aldehydes or ketones to form cyclic acetals, specifically 1,3-dioxanes, is a cornerstone of organic synthesis. quimicaorganica.org This acid-catalyzed transformation has long been employed as a robust strategy for protecting diol functionalities. thieme-connect.dewikipedia.org The resulting six-membered 1,3-dioxane (B1201747) ring is stable under a wide range of conditions, including basic, oxidative, and reductive environments, yet can be readily removed by treatment with aqueous acid. thieme-connect.deorganic-chemistry.org This reliability has made acetal (B89532) formation an indispensable tool in complex, multi-step syntheses. libretexts.org
Beyond their role as protecting groups, 1,3-dioxanes have been profoundly important in the field of conformational analysis. acs.orgresearchgate.net Like cyclohexanes, 1,3-dioxanes predominantly adopt a chair-like conformation. thieme-connect.de The shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions, influencing the thermodynamic preferences of substituents. thieme-connect.de This well-defined, rigid structure has made 1,3-dioxanes invaluable models for studying stereochemical relationships. thieme-connect.de For instance, the analysis of ¹³C NMR spectra of 2,2-dimethyl-1,3-dioxanes (acetonides) allows for the reliable determination of the syn or anti relative stereochemistry of the parent 1,3-diol. thieme-connect.de
Research Landscape and Knowledge Gaps Pertaining to 2-isopropylidenepropane-1,3-diol
The research landscape for this compound is notably less developed compared to its saturated cyclic acetal counterparts. A significant portion of the literature mentions this compound not as a primary subject of investigation, but as a potential intermediate or side product in other reactions. Its structural relatives, substituted 2-aminopropane-1,3-diols, have been synthesized and evaluated for immunosuppressive activities, highlighting the pharmaceutical potential within this class of compounds. nih.gov Similarly, other functionalized propane-1,3-diols have been synthesized for various applications, including as platforms for cyclic carbonate monomers and in studies of organometallic complexes. scispace.comrsc.org
However, dedicated research focusing on the selective synthesis, characterization, and reactivity of this compound is sparse. Key knowledge gaps include:
Selective Synthesis: There is a lack of established, high-yield protocols designed specifically for the synthesis of this compound, which would need to control the regioselectivity of elimination reactions in precursor molecules.
Mechanistic Understanding: The precise mechanisms governing its formation, particularly in reactions where it might arise as a byproduct (e.g., from the ring-opening of substituted dioxanes), are not well-documented.
Reactivity Profile: A comprehensive study of its reactivity is absent. How the exocyclic double bond influences the reactivity of the two hydroxyl groups, and vice-versa, remains an open area for investigation.
Polymer Chemistry: While related diols have been used to create polymers, the potential of this compound as a monomer, where the double bond could participate in polymerization or be used for post-polymerization functionalization, is unexplored. rsc.org
Overview of Research Objectives and Scope within Synthetic and Mechanistic Chemistry
Addressing the existing knowledge gaps forms the basis for future research objectives concerning this compound. The scope of this research would span both synthetic and mechanistic chemistry.
Synthetic Objectives:
Method Development: A primary goal is to develop and optimize selective synthetic routes to afford this compound in high purity and yield. This would involve exploring various starting materials and reaction conditions.
Derivative Synthesis: Using the diol as a scaffold, a library of derivatives could be synthesized by reacting the hydroxyl groups or the double bond, thereby expanding the chemical space and creating molecules for various applications. nih.govrsc.org
Mechanistic Objectives:
Formation Pathways: Detailed mechanistic studies, potentially employing kinetic analysis and computational modeling, are needed to elucidate the reaction pathways leading to its formation.
Conformational and Electronic Analysis: Investigating the conformational preferences and the influence of the isopropylidene group on the electronic properties of the diol system would provide fundamental insights into its structure and reactivity.
Reactivity Studies: A systematic exploration of its reactions with a range of electrophilic and nucleophilic reagents would establish its utility as a synthetic intermediate.
The table below summarizes the key properties and identifiers for this compound.
| Property | Value |
| IUPAC Name | 2-prop-1-en-2-ylpropane-1,3-diol |
| Common Name | This compound |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| CAS Number | Not available |
| Canonical SMILES | C=C(C)C(CO)CO |
Achieving these objectives would transform this compound from a sparsely mentioned compound into a well-characterized and valuable building block in the toolkit of synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2035-85-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-propan-2-ylidenepropane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3 |
InChI Key |
DYNYKDIWPROIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)CO)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropylidenepropane 1,3 Diol and Analogous 1,3 Dioxanes
Acid-Catalyzed Formation from 1,3-Propanediol (B51772) and Acetone (B3395972)
The reaction between a 1,3-diol and a ketone, such as 1,3-propanediol and acetone, to form a cyclic ketal like 2-isopropylidenepropane-1,3-diol, is a well-established and fundamental transformation in organic chemistry. This reaction is typically catalyzed by an acid, which facilitates the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the ketone. The equilibrium of this reversible reaction is generally driven towards the product side by removing the water formed as a byproduct.
Homogeneous Catalysis in Cyclic Ketal Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common approach for the synthesis of cyclic ketals. Traditional acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective for this transformation. chemicalbook.com These catalysts operate by protonating the carbonyl oxygen of acetone, thereby increasing its electrophilicity and making it more susceptible to attack by the hydroxyl groups of 1,3-propanediol.
The general mechanism involves the following steps:
Protonation of the acetone carbonyl group by the acid catalyst.
Nucleophilic attack of one hydroxyl group of the 1,3-propanediol on the protonated carbonyl carbon to form a hemiketal intermediate.
Protonation of the hemiketal's hydroxyl group followed by the elimination of a water molecule to form a resonance-stabilized carbocation.
Intramolecular cyclization through the attack of the second hydroxyl group of the diol on the carbocation.
Deprotonation of the resulting oxonium ion to yield the final this compound and regenerate the acid catalyst.
To drive the reaction to completion, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.
Recent advancements have introduced a variety of other homogeneous catalysts. For instance, metal complexes and Lewis acids have been reported to catalyze the formation of acetals and ketals. rsc.org A process for producing cyclic ketals from polyhydroxyl compounds and ketones in the presence of a homogeneous acid catalyst has been described, highlighting the importance of this method in industrial applications. acs.org
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Hydrochloric acid (HCl) | Readily available, effective, but can be corrosive and difficult to separate. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) | Can be milder than Brønsted acids, but may be sensitive to moisture. |
| Metal Complexes | Complexes of Pt(II), Pd(II), and Rh(II) | Can offer high selectivity under mild conditions, but are often expensive. |
Table 1: Comparison of Homogeneous Catalysts for Ketal Formation
Heterogeneous Catalysis and Solid Acid Systems for 1,3-Dioxane (B1201747) Synthesis
To overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficult separation, and waste generation, heterogeneous catalysts have been developed. These solid acid catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.
Examples of heterogeneous catalysts used for 1,3-dioxane synthesis include:
Acidic ion-exchange resins: Polymers with sulfonic acid groups (e.g., Amberlyst-15) are effective and can be easily filtered off after the reaction.
Zeolites and clays: These microporous aluminosilicate (B74896) minerals possess acidic sites and can act as shape-selective catalysts.
Supported acids: Acids immobilized on solid supports like silica (B1680970) gel or alumina.
The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying workup procedures and reducing waste. For example, a method for preparing 3-oxyalkylpropan-1-ols involves the hydrogenolysis of cyclic acetals or ketals that can be synthesized using heterogeneous catalysts. nih.gov The development of solid acid catalysts represents a significant step towards more sustainable chemical processes.
| Catalyst | Substrates | Conditions | Yield | Reference |
| Montmorillonite K-10 | Various aldehydes/ketones and diols | Solvent-free, microwave irradiation | High | Not specified in provided context |
| Amberlyst-15 | Benzaldehyde, ethylene (B1197577) glycol | Toluene, reflux | 95% | Not specified in provided context |
| Sulfated Zirconia | Acetone, 1,3-propanediol | Dichloromethane, room temp | Good | Not specified in provided context |
Table 2: Examples of Heterogeneous Catalysts in 1,3-Dioxane Synthesis
Stereoselective Synthesis of 1,3-Dioxane Frameworks and Related Diol Derivatives
The synthesis of chiral 1,3-diols and their derivatives, including 1,3-dioxanes, is of great importance as these motifs are present in numerous natural products and pharmaceuticals. researchgate.net Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single or a predominant stereoisomer.
Enantioselective Desymmetrization of Prochiral 1,3-Diols
Enantioselective desymmetrization is a powerful strategy for the synthesis of chiral molecules from achiral starting materials that possess a plane of symmetry or a center of inversion. In the context of 1,3-diols, a prochiral diol, such as 2-substituted-1,3-propanediol, can be selectively functionalized at one of its two enantiotopic hydroxyl groups to generate a chiral product.
This can be achieved through the use of chiral catalysts, which can be either chemical or biological. For instance, chiral Lewis acids or organocatalysts can be employed to catalyze the enantioselective acylation or alkylation of one of the hydroxyl groups. dicp.ac.cnnih.govmorressier.com A notable example is the use of a dinuclear asymmetric zinc catalyst for the desymmetrization of meso-diols. organic-chemistry.org These methods can provide access to highly enantioenriched mono-protected 1,3-diols, which are valuable synthetic intermediates.
Recent research has focused on the development of novel chiral catalysts for this purpose. For example, a chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst has been shown to be effective in the highly enantioselective desymmetrization of 2-aryl-1,3-diols. organic-chemistry.org
| Catalyst Type | Substrate | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral Dinuclear Zinc Catalyst | meso-1,2-diols | Acylation | High | organic-chemistry.org |
| Chiral Phosphinite | meso-1,2-diols | Acylation | High | organic-chemistry.org |
| Chiral Hemiboronic Acid | 2-Aryl-1,3-propanediols | O-Alkylation | up to 96:4 er | nih.govmorressier.comorganic-chemistry.org |
Table 3: Catalysts for Enantioselective Desymmetrization of Diols
Biocatalytic Approaches in 1,3-Diol and Derivative Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. researchgate.net Lipases are a particularly versatile class of enzymes for the synthesis of chiral 1,3-diols and their derivatives.
One common biocatalytic strategy is the kinetic resolution of racemic 1,3-diols via enantioselective acylation. In this process, a lipase (B570770) selectively acylates one enantiomer of the diol, leaving the other enantiomer unreacted. The acylated and unreacted diols can then be separated.
Another powerful biocatalytic method is the desymmetrization of prochiral 2-substituted-1,3-propanediols. Lipases can catalyze the enantioselective acylation of one of the two hydroxyl groups, leading to a chiral monoester with high enantiomeric excess. acs.orgnih.govthieme-connect.com For example, Candida rugosa lipase has been used for the asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols. nih.gov The choice of acyl donor can significantly impact the efficiency and selectivity of the reaction. acs.org
| Enzyme | Substrate | Reaction | Key Finding | Reference |
| Candida rugosa lipase | Prochiral 2,2-disubstituted 1,3-propanediols | Asymmetric desymmetrization | Use of 1-ethoxyvinyl benzoate (B1203000) as acyl donor gave moderate to high optical yields. | nih.gov |
| Lipase from Pseudomonas cepacia | Prochiral 2,2-disubstituted 1,3-propanediols | Desymmetrization | 1-Ethoxyvinyl 2-furoate was a highly reactive and effective acyl donor. | acs.org |
| Porcine Pancreatic Lipase (PPL) | 2-Nitropropane-1,3-diols | Desymmetrization by selective acetylation | Good yields and enantioselectivities (up to 95% ee). | thieme-connect.com |
Table 4: Biocatalytic Synthesis of Chiral 1,3-Diol Derivatives
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comsolubilityofthings.com The synthesis of this compound and other 1,3-dioxanes can be made more environmentally benign by adhering to these principles.
Key green chemistry considerations in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org The acid-catalyzed condensation of 1,3-propanediol and acetone has a good atom economy, with water being the only byproduct.
Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or solvent-free conditions. nih.gov Some syntheses of 1,3-dioxanes have been successfully carried out under solvent-free conditions, often with microwave assistance. researchgate.net
Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. solubilityofthings.comacs.org The use of heterogeneous, recyclable catalysts is a key aspect of green synthesis.
Use of Renewable Feedstocks: Whenever feasible, using raw materials that are renewable rather than depleting. Glycerol (B35011), a byproduct of biodiesel production, can be a renewable feedstock for the synthesis of 1,3-propanediol, a precursor to this compound. google.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com
A method for the solvent-free green synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, a related cyclic ketal, from glycerol highlights the application of these principles. google.com This process uses an organic acid catalyst, avoiding inorganic acids, and the raw material glycerol is inexpensive and has low toxicity. google.com
| Green Chemistry Principle | Application in 1,3-Dioxane Synthesis |
| Prevention of Waste | Utilizing high-yield reactions and recyclable catalysts. |
| Atom Economy | Condensation reaction of diol and ketone is inherently atom-economical. |
| Less Hazardous Chemical Syntheses | Replacing corrosive mineral acids with solid acid catalysts. |
| Safer Solvents | Employing solvent-free conditions or greener solvents like water or bio-based solvents. |
| Catalysis | Use of heterogeneous and biocatalytic methods. |
| Use of Renewable Feedstocks | Synthesis of 1,3-propanediol from glycerol. |
Table 5: Application of Green Chemistry Principles
Reactivity and Chemical Transformations of 2 Isopropylidenepropane 1,3 Diol
Reversion to Parent 1,3-Diols (Deacetalization)
The primary transformation of 2-isopropylidenepropane-1,3-diol and related 1,3-dioxanes is their reversion to the parent 1,3-diol and ketone, a process known as deacetalization or deprotection. The 1,3-dioxane (B1201747) structure is generally stable under basic, reductive, and many oxidative conditions, which makes it a valuable protecting group. thieme-connect.de However, it is labile towards acidic conditions, and this sensitivity is exploited for its removal. thieme-connect.deorganic-chemistry.org
The deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org In hydrolysis, aqueous acid is used to cleave the acetal (B89532), regenerating the diol and acetone (B3395972). For substrates sensitive to water, transacetalization offers a non-aqueous alternative, often using acetone with an acid catalyst to drive the equilibrium toward the deprotected diol. organic-chemistry.org A variety of Brønsted and Lewis acids can catalyze this reaction.
| Reagent/Condition | Description | Reference |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard method for hydrolysis. The reaction is reversible and can be driven by using a large excess of water. | organic-chemistry.org |
| Acid-catalyzed transacetalization in Acetone | Uses acetone as the solvent and reagent to exchange the diol, useful for water-sensitive molecules. | organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate (B1224126) in Acetone | A mild Lewis acid catalyst for deprotection under neutral conditions at room temperature or with microwave heating. | organic-chemistry.org |
| Cerium(III) triflate in wet Nitromethane | A gentle Lewis acid that allows for chemoselective cleavage at nearly neutral pH. | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Used in a nearly neutral method for in situ acetal exchange, tolerating acid-sensitive groups like THP and TBDMS ethers. | organic-chemistry.org |
Derivatization and Functionalization Strategies of Isopropylidene Acetals
The stability of the isopropylidene acetal group under a wide range of non-acidic conditions allows for its use as a temporary protecting group, enabling selective chemical modifications at other positions within a complex molecule.
Selective Modification and Subsequent Reactivity
The key utility of the this compound moiety is its role as an orthogonal protecting group. jocpr.com In the context of a multi-step synthesis, functional groups can be classified as temporary or permanent. creative-peptides.com The isopropylidene acetal serves as a robust "permanent" protector for a 1,3-diol unit while transformations are carried out elsewhere in the molecule. jocpr.comcreative-peptides.com Because it is stable to bases, nucleophiles, and most reducing and oxidizing agents, chemists can perform a variety of reactions, such as esterifications, amidations, or carbon-carbon bond formations, on other parts of the substrate without affecting the protected diol. thieme-connect.deorganic-chemistry.org Once the desired modifications are complete, the diol can be unmasked by simple acid treatment. organic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures. jocpr.com
Incorporation into Complex Molecular Scaffolds
The propane-1,3-diol structural motif is a component of numerous biologically active molecules and natural products. google.com The protection of this diol unit as an isopropylidene acetal (or a related acetal) is a critical step in the total synthesis of these complex targets. For instance, the immunosuppressive drug Fingolimod (FTY720) is a 2-substituted 2-aminopropane-1,3-diol. chemicalbook.comnih.gov Its synthesis involves strategies where the 1,3-diol functionality is masked to allow for the introduction of the amino group and the side chain. nih.gov The synthesis of various 2-substituted 2-aminopropane-1,3-diols has been explored to create potent immunosuppressive agents, highlighting the importance of the core diol structure. chemicalbook.com Similarly, derivatives of 1,3-dioxane have been synthesized and investigated as modulators to overcome multidrug resistance in cancer therapy, demonstrating the versatility of this scaffold. nih.gov
| Complex Molecule/Scaffold | Significance of the Propane-1,3-diol Motif | Reference |
|---|---|---|
| Fingolimod (FTY720) | A potent immunosuppressive agent based on a 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride structure. | chemicalbook.comnih.gov |
| MDR Modulators | Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized as agents to reverse P-glycoprotein mediated multidrug resistance in cancer cells. | nih.gov |
| Polyketide Natural Products | The syn-1,3-diol unit is a common feature in polyketides; its protection as an acetal is crucial for their multi-step synthesis. | |
| Fragrant Molecules | Substituted 1,3-dioxanes are components of various fragrant molecules, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, which has a grapefruit odor. | thieme-connect.com |
Mechanistic Investigations of 1,3-Dioxane Ring Opening and Transformation
The cleavage of 1,3-dioxanes under both hydrolytic and reductive conditions proceeds through cationic intermediates. cdnsciencepub.comresearchgate.net Under acidic hydrolysis, the reaction is initiated by protonation of one of the ring oxygen atoms. libretexts.org This is followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.comwikipedia.org This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the final diol and carbonyl compound. libretexts.org
Reductive ring-opening reactions, which provide access to mono-protected diols, also proceed via an oxocarbenium ion. cdnsciencepub.comresearchgate.net In these reactions, a Lewis acid (e.g., AlCl₃) coordinates to an oxygen atom, facilitating ring opening to the oxocarbenium ion. A hydride source (e.g., LiAlH₄) then attacks the carbocationic center to yield the protected alcohol. cdnsciencepub.com The regioselectivity of this cleavage is influenced by steric and electronic factors, as well as the specific Lewis acid and hydride reagent used. researchgate.net Studies comparing the reductive cleavage of 1,3-dioxanes and their five-membered 1,3-dioxolane (B20135) counterparts have shown that 1,3-dioxanes are generally cleaved more slowly. cdnsciencepub.com This difference is attributed to the higher stability and relative ease of formation of the oxocarbenium ion derived from the 1,3-dioxolane ring. cdnsciencepub.com
Advanced Spectroscopic and Chromatographic Characterization in 2 Isopropylidenepropane 1,3 Diol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-isopropylidenepropane-1,3-diol. slideshare.netbbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular framework. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as H,H-COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms within the molecule. nih.gov
For this compound, ¹H NMR would reveal signals corresponding to the hydroxyl protons, the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the isopropylidene group. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals provide a complete picture of the proton environment. Similarly, ¹³C NMR identifies all unique carbon atoms in the molecule.
Carbon-13 NMR is particularly powerful for determining the carbon skeleton of a molecule. compoundchem.com Each chemically non-equivalent carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. weebly.comcienotes.com The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment, including the effects of electronegative atoms and multiple bonds. weebly.comlibretexts.org
In this compound, the presence of electronegative oxygen atoms in the hydroxyl groups causes the adjacent carbon atoms (C1 and C3) to be deshielded, resulting in signals at a higher chemical shift (downfield) compared to simple alkane carbons. libretexts.org The sp² hybridized carbons of the isopropylidene group (the quaternary carbon C2' and the double-bonded carbon C2) would also have characteristic downfield shifts. oregonstate.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates and can vary based on solvent and experimental conditions.)
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1, C3 | R-C H₂-OH | 60 - 70 |
| C2 | C =C(CH₃)₂ | 140 - 150 |
| C2' | C=C (CH₃)₂ | 120 - 130 |
| C(CH₃)₂ | C=C(C H₃)₂ | 20 - 30 |
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized, it forms a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound (116.16 g/mol ). nih.govsigmaaldrich.com
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the elemental formula. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, acts as a molecular fingerprint and can be used to confirm the structure.
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment | Structure | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | [C₆H₁₂O₂]⁺ | 116 |
| [M-CH₃]⁺ | [C₅H₉O₂]⁺ | 101 |
| [M-H₂O]⁺ | [C₆H₁₀O]⁺ | 98 |
| [M-CH₂OH]⁺ | [C₅H₉O]⁺ | 85 |
Chromatographic Methods for Isolation and Purity Assessment
Chromatography is fundamental for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the properties of the compound and the matrix it is in.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds before their detection by mass spectrometry. oiv.int Due to the polar hydroxyl groups, this compound may have poor chromatographic peak shape and thermal stability. To overcome this, it is often derivatized before analysis.
Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov This process reduces the polarity of the diol, improving its behavior in the GC column and leading to sharper, more symmetrical peaks. The resulting TMS ether is then analyzed by GC-MS, where the retention time provides identification and the mass spectrum confirms the structure of the derivative. researchgate.net
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another technique suitable for the analysis of this compound. nih.gov Unlike GC, HPLC is well-suited for separating non-volatile or thermally sensitive compounds in their native form. However, derivatization can still be employed to enhance detection sensitivity or improve chromatographic retention on certain types of columns. researchgate.net
In an HPLC-MS system, the compound is first separated by HPLC based on its affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass and structural information. This technique is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis.
X-ray Crystallography for Diol and Derivative Structure Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For this compound, or a suitable crystalline derivative, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The data from the diffraction pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the exact positions of the atoms can be determined. researchgate.net This provides unequivocal confirmation of the compound's structure and its stereochemistry. nih.gov
Applications of 2 Isopropylidenepropane 1,3 Diol in Contemporary Organic Synthesis
Utility as a Protecting Group for 1,3-Diol Functionalities
The protection of hydroxyl groups is a common necessity in multi-step organic synthesis to prevent unwanted side reactions. For molecules containing a 1,3-diol moiety, a widely adopted strategy is the formation of a cyclic acetal (B89532). chem-station.com The reaction of a 1,3-diol with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane, under acidic catalysis yields a 2,2-dimethyl-1,3-dioxane (B13969650) ring system. numberanalytics.comorganic-chemistry.org This structure is also known as an isopropylidene acetal or isopropylidene ketal.
The formation of this six-membered ring serves as an effective method to mask the two hydroxyl groups simultaneously. thieme-connect.de Isopropylidene acetals are valued for their predictable stability; they are robust under basic, nucleophilic, and reductive conditions, yet can be readily cleaved under acidic conditions, often through hydrolysis or transacetalization. chem-station.comthieme-connect.de This differential stability allows for selective deprotection in the presence of other acid-labile or base-labile functional groups. The selectivity of isopropylidene acetal formation is influenced by factors such as the stereochemistry of the diol and the reaction conditions. numberanalytics.com While 1,2-diols react to form a five-membered 1,3-dioxolane (B20135) ring, 1,3-diols form the corresponding six-membered 1,3-dioxane (B1201747). chem-station.comnumberanalytics.com
| Feature | Description |
| Reactants | 1,3-Diol, Acetone or 2,2-Dimethoxypropane |
| Catalyst | Brønsted or Lewis Acid (e.g., p-toluenesulfonic acid) |
| Product | 2,2-Dimethyl-1,3-dioxane (Isopropylidene acetal) |
| Stability | Stable to basic, nucleophilic, and reductive conditions |
| Deprotection | Acid-catalyzed hydrolysis or transacetalization |
Chiral Auxiliary and Building Block in Asymmetric Synthesis
In asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries and building blocks are indispensable tools. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org A chiral building block, on the other hand, is a chiral molecule that is incorporated as a permanent part of the final structure.
Chiral 1,3-diols and their derivatives are widely employed in both capacities. acs.org The isopropylidene-protected 1,3-diol structure can serve as a rigid chiral scaffold. For instance, the asymmetric cycloaddition of a silyl (B83357) nitronate catalyzed by a Cu(II)-bisoxazoline complex can produce a chiral 2-isoxazoline product. nih.gov This intermediate can then be converted over several steps into tert-butyl (3S,5R)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a valuable chiral building block where the syn-1,3-diol relationship is preserved by the isopropylidene protecting group. nih.gov The defined stereochemistry of the protected diol allows for the synthesis of highly enantiomerically pure products. acs.org
Precursors for Advanced Chemical Intermediates
The 2,2-dimethyl-1,3-dioxane framework, derived from the protection of a 1,3-diol with an isopropylidene group, is not just a protective measure but also the starting point for synthesizing more complex and valuable chemical intermediates.
One of the most prominent examples is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). chemicalbook.com It is synthesized by reacting malonic acid with acetone in the presence of acetic anhydride (B1165640) and an acid catalyst. chemicalbook.com Meldrum's acid is a highly acidic (pKa = 4.97) and synthetically versatile intermediate used in a wide array of condensation and alkylation reactions. chemicalbook.com
Another key intermediate is 2,2-dimethyl-1,3-dioxan-5-one . chemicalbook.comthermofisher.com This compound can be synthesized from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol via oxidative cleavage. chemicalbook.com It serves as a precursor for various substituted diols and other heterocyclic systems. For example, it can be reduced with lithium aluminum hydride to prepare 2,2-dimethyl- acs.orgchemicalbook.comdioxan-5-ol. thermofisher.com
Furthermore, substituted 2-aminopropane-1,3-diols are crucial precursors for potent immunosuppressive agents. nih.gov For example, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, also known as FTY720 or Fingolimod, was developed from a series of synthesized 2-substituted 2-aminopropane-1,3-diols and has become an important drug for organ transplantation. nih.gov
| Precursor Structure | Advanced Intermediate | Significance |
| 2,2-Dimethyl-1,3-dioxane | Meldrum's acid | Versatile C-C bond formation reagent |
| 5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol | 2,2-Dimethyl-1,3-dioxan-5-one | Precursor to functionalized diols and heterocycles chemicalbook.com |
| Substituted 2-aminopropane-1,3-diols | FTY720 (Fingolimod) | Immunosuppressive drug nih.gov |
Catalytic Applications of Related 1,3-Diol Derivatives
While 2-isopropylidenepropane-1,3-diol itself is primarily a building block or protecting group precursor, structurally related chiral 1,3-diols are at the forefront of catalysis, both as organocatalysts and as ligands for transition metals.
Chiral diols such as 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives are powerful organocatalysts that activate substrates through hydrogen bonding. nih.gov For example, BINOL derivatives can catalyze the asymmetric allylboration and propargylation of ketones, affording chiral homoallylic and homopropargylic alcohols with high enantioselectivity. nih.gov
In transition metal catalysis, chiral diols serve as crucial ligands to create an asymmetric environment around the metal center. A notable example involves the combination of enzymatic transesterification and transition metal catalysis in a process known as dynamic kinetic asymmetric transformation (DYKAT). nih.gov In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a 1,3-diol, while a ruthenium catalyst epimerizes the remaining alcohol, allowing for the theoretical conversion of a racemic mixture into a single enantiomerically pure product with yields up to 73% and excellent enantioselectivities (>99%). nih.gov
Additionally, metal complexes incorporating chiral ligands derived from diols are effective catalysts. For instance, a Cu(II)-bisoxazoline complex is used for the asymmetric cycloaddition to form a chiral 2-isoxazoline, which is a key step in the synthesis of syn-1,3-diol analogs. nih.gov
| Catalytic System | Type | Application |
| BINOL derivatives | Organocatalyst | Asymmetric allylboration and propargylation of ketones nih.gov |
| Lipase and Ruthenium Complex | Chemoenzymatic | Dynamic kinetic asymmetric transformation of 1,3-diols nih.gov |
| Cu(II)-bisoxazoline Complex | Transition Metal | Asymmetric cycloaddition for syn-1,3-diol synthesis nih.gov |
Theoretical and Computational Chemistry Approaches to 2 Isopropylidenepropane 1,3 Diol Systems
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving 2-isopropylidenepropane-1,3-diol. A key reaction of this diol is its acid-catalyzed intramolecular cyclization to form 2,2-dimethyl-5-methylene-1,3-dioxane.
Theoretical studies on analogous systems, such as the nucleophilic addition of 1,3-diols to activated species, reveal that the reaction generally proceeds through a stepwise mechanism. nih.gov In an acidic medium, one of the hydroxyl groups of this compound is protonated, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbocation generated from the protonated isopropylidene group to form the six-membered 1,3-dioxane (B1201747) ring.
Computational models can map the potential energy surface of this reaction, identifying the structures of reactants, transition states, intermediates, and products. The transition state is characterized by the partial formation of the new C-O bond and the partial breaking of the C=C double bond. The energy barrier associated with this transition state dictates the reaction rate.
Table 1: Calculated Energy Profile for a General Acid-Catalyzed Cyclization of a 1,3-Diol
| Species | Relative Energy (kcal/mol) |
| Reactant (Diol + H+) | 0.0 |
| Protonated Diol | -5.2 |
| Transition State 1 (Carbocation formation) | +15.8 |
| Intermediate (Carbocation) | +8.1 |
| Transition State 2 (Ring closure) | +12.3 |
| Product (Protonated Dioxane) | -10.5 |
| Note: These are illustrative values for a representative reaction and not specific to this compound due to the lack of direct studies. |
Kinetic and Thermodynamic Modeling of 1,3-Dioxane Formation and Reactivity
Kinetic and thermodynamic modeling provides quantitative data on the feasibility and rate of the formation of 1,3-dioxane derivatives from this compound. The stability of the resulting 2,2-dimethyl-5-methylene-1,3-dioxane is a key factor driving the reaction.
Thermodynamic calculations typically involve computing the standard Gibbs free energy change (ΔG°) for the reaction. A negative ΔG° indicates a spontaneous reaction. These calculations consider the enthalpy change (ΔH°), which is related to bond energies, and the entropy change (ΔS°), which is related to the degree of disorder. The cyclization of a diol into a single dioxane molecule generally leads to a decrease in entropy.
Kinetic modeling focuses on the activation energy (Ea) derived from the potential energy surface. Lower activation energies correspond to faster reaction rates. Theoretical studies on the thermal decomposition of related 1,3-dioxolanes have shown how computational methods can predict reaction kinetics that are in good agreement with experimental data.
The stability of the 1,3-dioxane ring is significantly influenced by its conformation. For 5-substituted 1,3-dioxanes, quantum-chemical studies have determined the Gibbs conformational energies for various substituents. researchgate.net
Table 2: Theoretical Thermodynamic Parameters for the Formation of a Substituted 1,3-Dioxane
| Parameter | Value | Unit |
| Enthalpy Change (ΔH°) | -25.7 | kcal/mol |
| Entropy Change (ΔS°) | -35.2 | cal/(mol·K) |
| Gibbs Free Energy Change (ΔG° at 298 K) | -15.2 | kcal/mol |
| Note: These values are for a representative 1,3-dioxane formation and serve as an illustration. |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound and its cyclized product, 2,2-dimethyl-5-methylene-1,3-dioxane, is crucial for understanding their properties and reactivity. Conformational analysis through computational methods can identify the most stable geometric arrangements of these molecules.
For this compound, the rotation around the C-C single bonds allows for various conformers. The stability of these conformers is influenced by steric interactions, such as A1,3 strain between the methyl groups of the isopropylidene moiety and the substituents on the diol backbone, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups. imperial.ac.uk
The 1,3-dioxane ring in the cyclized product typically adopts a chair conformation to minimize steric strain. researchgate.net The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups.
Table 3: Calculated Relative Energies of Conformations for a Generic Unsaturated Diol
| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (with H-bond) | 60° | -1.5 |
| Eclipsed | 0° | +5.0 |
| Note: These are illustrative values demonstrating the principles of conformational analysis. |
Future Directions and Emerging Research Avenues for 2 Isopropylidenepropane 1,3 Diol
Development of Novel Catalytic Systems for Synthesis and Transformation
The primary utility of 2-isopropylidenepropane-1,3-diol lies in its ability to direct and simplify complex transformations of the 1,3-diol skeleton. Future research is heavily focused on designing advanced catalytic systems that can leverage this protecting group strategy for both the synthesis of complex diols and their subsequent conversion into valuable products.
A significant area of development is the use of dual-catalyst systems for C(sp³)–H functionalization. Researchers have successfully combined a decatungstate hydrogen atom transfer (HAT) photocatalyst with a chiral nickel catalyst to achieve the enantioselective arylation of 1,3-diols that are temporarily masked as their acetonide, this compound. nih.gov This protocol avoids undesired C–O cross-coupling reactions and provides a modular platform for creating enantioenriched 1,3-diols from high-production-volume chemicals. nih.gov
Biocatalysis represents another major frontier. Enzymes offer exceptional specificity, which can often eliminate the need for protecting groups altogether, aligning with green chemistry principles. rsc.orgacs.org However, for certain transformations, the use of this compound in chemoenzymatic strategies is being explored. One-pot strategies where enzymatic reactions are combined with chemical catalysis are of particular interest for synthesizing chiral 1,3-diols with high efficiency. rsc.org
Furthermore, research into novel metal-based catalysts continues to evolve. Systems involving rhodium, gold(I), and bismuth(III) have been developed for various transformations, including diastereoselective syntheses of protected 1,3-diols under mild conditions. organic-chemistry.orgnih.gov The development of catalysts that are more robust, cheaper, and derived from earth-abundant metals is a key objective for industrial-scale applications.
| Catalyst System | Transformation | Key Advantage |
| Decatungstate (HAT) + Chiral Nickel | Enantioselective C(sp³)–H Arylation | Enables use of bulk chemicals; avoids C-O coupling. nih.gov |
| Biocatalysts (Enzymes) | Stereoselective Synthesis | High specificity; mild, aqueous reaction conditions. rsc.orgacs.org |
| Gold(I) / Bismuth(III) | Diastereoselective Cyclization | High diastereoselectivity under mild conditions. nih.gov |
| Rhodium-based Catalysts | C-H Functionalization | Highly diastereoselective and enantioselective insertions. organic-chemistry.org |
Exploration of Undiscovered Reactivity Modes
The protection of 1,3-propanediol (B51772) as this compound opens the door to exploring reactivity modes that are inaccessible with the free diol. The presence of the two hydroxyl groups in the parent compound can lead to a multitude of side reactions, complicating chemoselectivity. By masking these groups, chemists can target other positions on the molecule with high precision.
A prime example of novel reactivity is the diastereoselective C(sp³)–H arylation to construct molecules with multiple stereocenters. nih.gov By starting with a functionalized version of this compound, it is possible to introduce a second aryl group, creating 1,3-diaryl-1,3-syn-diols with high diastereoselectivity. nih.gov This method provides access to complex chiral building blocks that are valuable in the synthesis of pharmaceuticals and chiral ligands. nih.gov
Future research will likely focus on expanding the scope of C-H functionalization beyond arylation to include alkylation, amination, and other bond-forming reactions. Moreover, the rigid cyclic structure of this compound can be exploited to control stereochemistry in reactions at adjacent or remote positions. The exploration of radical-mediated reactions and electrosynthesis on the protected diol scaffold also presents untapped potential for discovering new synthetic pathways.
Integration into Sustainable Chemical Processes
The integration of this compound into sustainable chemical processes is a critical area of ongoing research, directly aligning with the principles of green chemistry. chemmethod.com Its use as a temporary protecting group is a strategy to reduce the need for multiple, separate derivatization steps, thereby preventing waste. acs.org
A key aspect of its sustainability lies in its connection to renewable feedstocks. The parent compound, 1,3-propanediol, can be biosynthesized from glucose, a readily available biomass source, using engineered microorganisms like E. coli. nih.gov This bio-based route provides a greener alternative to traditional petroleum-based synthesis. The conversion of other biomass-derived platform chemicals into 1,3-diols is also an active area of investigation. nih.gov
The use of this compound facilitates catalytic processes, which are inherently more sustainable than using stoichiometric reagents because they minimize waste. acs.org The development of processes that utilize green solvents, such as water, supercritical carbon dioxide, or biodegradable ionic liquids, in conjunction with reactions involving this compound, is a major goal. youtube.comresearchgate.net Such integrated systems, which combine bio-based feedstocks with efficient, selective catalysis and environmentally benign solvents, represent the future of sustainable chemical manufacturing. youtube.com
| Green Chemistry Principle | Application in this compound Chemistry |
| Use of Renewable Feedstocks | The parent compound, 1,3-propanediol, can be produced from glucose via fermentation. nih.gov |
| Catalysis | Use as an intermediate enables highly selective catalytic transformations, minimizing byproducts. nih.govacs.org |
| Reduce Derivatives | As a temporary protecting group, it simplifies synthesis and reduces the number of steps compared to other methods. acs.org |
| Design for Energy Efficiency | Enabling mild reaction conditions through catalysis reduces overall energy consumption. youtube.com |
| Safer Solvents and Auxiliaries | Research is moving towards using aqueous media or green solvents for its synthesis and transformation. rsc.orgyoutube.com |
Q & A
What are the recommended methods for synthesizing 2-isopropylidenepropane-1,3-diol in a laboratory setting?
Methodological Answer:
Synthesis of this compound derivatives typically involves multi-step reactions, including reductions, brominations, and nucleophilic substitutions. For example:
- Reductive Amination : A brominated intermediate (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) can be reduced using agents like triethylsilane to introduce amino groups ( ).
- Bromination : Brominating agents like HBr or PBr₃ may be used to functionalize the diol backbone, as seen in the preparation of halogenated analogs ( ).
- Protection/Deprotection Strategies : Use protecting groups (e.g., acetyl) to stabilize reactive hydroxyl groups during synthesis ( ).
Validate purity via GC-MS or NMR , as described for structurally similar diols ( ).
How can researchers ensure accurate quantification of this compound in complex matrices?
Methodological Answer:
- GC-MS with Isotopic Standards : Implement gas chromatography-mass spectrometry (GC-MS) combined with multi-isotopic internal standards (e.g., deuterated analogs) to enhance precision. This method achieves >90% recovery rates for diols in food matrices ().
- Negative Chemical Ionization (NCI) : Use NCI mode in GC-MS to improve sensitivity for low-concentration samples ().
- Calibration Curves : Establish linearity (R² > 0.99) across a concentration range of 0.1–100 ppm to cover trace and bulk detection ().
What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification : Classify the compound under GHS Category 1A–1C for skin irritation ( ) and Group 2B (possibly carcinogenic) based on structural analogs ( ).
- PPE Requirements : Use nitrile gloves, lab coats, and eye protection. Work in fume hoods to avoid inhalation ( ).
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for prolonged exposure ( ).
What are the kinetic parameters and mechanistic insights into the oxidation of this compound under aqueous conditions?
Methodological Answer:
- Kinetic Studies : Monitor oxidation via UV-Vis spectroscopy at λmax 525 nm. For propane-1,3-diol analogs, the reaction is first-order in both KMnO₄ and diol, with activation parameters ΔH‡ = 24.98 kJ/mol and ΔS‡ = -0.22 kJ/mol·K, suggesting an associative transition state ( ).
- Mechanism : Propose a pathway involving hydroxyl radical intermediates, leading to 3-hydroxypropanal as the primary product ( ).
- Stoichiometry : Confirm a 1:1 molar ratio of oxidant to diol via titration ( ).
How can computational methods aid in predicting the NMR spectra of this compound derivatives?
Methodological Answer:
- CSEARCH Protocol : Use tools like the CSEARCH Robot Referee to predict ¹³C NMR shifts. Compare experimental vs. computed values (e.g., RMSD < 2 ppm) to validate structures ( ).
- DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to optimize geometries and calculate chemical shifts. Discrepancies >5 ppm may indicate stereochemical errors ( ).
What strategies are effective for resolving contradictory data in the stereochemical outcomes of this compound reactions?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns ( ).
- DSC/TG Analysis : Use differential scanning calorimetry (DSC) to study thermal transitions, which correlate with stereoisomer stability ( ).
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers ().
How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Hammett Studies : Correlate substituent effects (σ⁺ values) with reaction rates to identify electron-withdrawing/donating groups that enhance nucleophilicity ( ).
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies via Gaussian09 to predict sites of nucleophilic attack ( ).
What environmental persistence and degradation pathways are documented for halogenated derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
